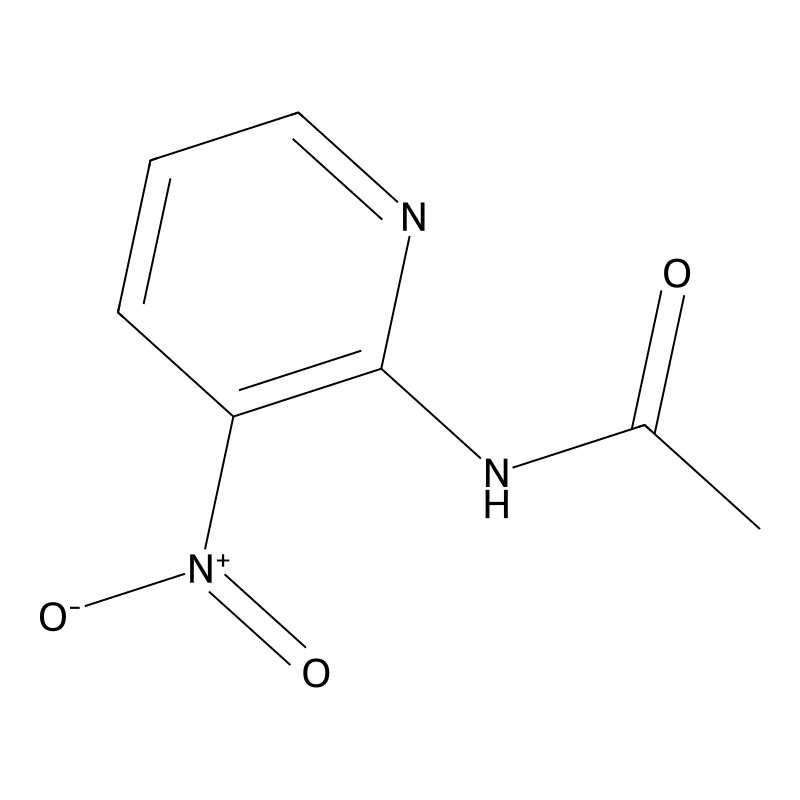

N-(3-nitropyridin-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search for Biological Activity

Scientific databases like PubChem do not report any confirmed biological activities for N-(3-nitropyridin-2-yl)acetamide [PubChem N-(3-chloro-5-nitropyridin-2-yl)acetamide]. This suggests the compound may not have been extensively studied for its potential medicinal properties.

Potential Research Areas

The presence of the nitro group (NO2) and the pyridine ring in N-(3-nitropyridin-2-yl)acetamide suggests some interesting possibilities for further research. Nitroaromatic compounds are known for their diverse biological activities, including antibacterial and antiparasitic effects []. Additionally, pyridine derivatives can exhibit various functionalities, making them valuable scaffolds in drug discovery [].

N-(3-nitropyridin-2-yl)acetamide is a chemical compound characterized by its unique structure, which includes a nitropyridine moiety linked to an acetamide group. This compound belongs to the class of heterocyclic aromatic amines and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of both a nitro group and an acetamide group enhances its chemical reactivity and biological activity, making it a subject of interest in various scientific studies.

- Reduction: The nitro group can be converted into an amine group under reducing conditions, such as using hydrogen gas with a palladium catalyst or sodium borohydride.

- Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted pyridine ring.

- Acylation: The acetamide group can undergo further acylation reactions to introduce additional functional groups.

Common reagents for these reactions include palladium catalysts for reductions and strong nucleophiles for substitution reactions. Reaction conditions typically involve elevated temperatures and solvents like toluene or acetonitrile .

The biological activity of N-(3-nitropyridin-2-yl)acetamide has been explored in various studies. It has shown potential as a kinase inhibitor, particularly targeting kinases that possess a rare cysteine in their hinge region. This inhibition can disrupt critical cellular pathways, making it a candidate for therapeutic applications, particularly in cancer treatment. Additionally, its ability to inhibit specific enzymes allows it to be used in enzyme mechanism studies .

The synthesis of N-(3-nitropyridin-2-yl)acetamide typically involves several steps:

- Preparation of the Pyridine Precursor: Starting from 2-amino-3-nitropyridine, the compound can be synthesized through nitration using a mixture of nitric acid and sulfuric acid.

- Formation of the Acetamide Group: The nitropyridine derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamide functionality.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

N-(3-nitropyridin-2-yl)acetamide has several notable applications:

- Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its kinase inhibitory properties.

- Organic Synthesis: It serves as an intermediate for synthesizing more complex heterocyclic compounds.

- Biological Studies: Its enzyme inhibition capabilities make it relevant for research into enzyme mechanisms and potential therapeutic agents .

Interaction studies involving N-(3-nitropyridin-2-yl)acetamide have focused on its binding affinity to specific molecular targets, such as kinases and other enzymes. Research indicates that the compound can form hydrogen bonds and hydrophobic interactions with residues in the active sites of these targets, influencing their activity. Detailed studies are essential to fully understand its biological effects and mechanisms of action .

Several compounds share structural similarities with N-(3-nitropyridin-2-yl)acetamide, each possessing unique properties:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Nitro group on pyridine | Kinase inhibitor |

| N-(6-acetyl-4-nitropyridin-2-YL)acetamide | Acetyl and nitro groups | Potential anticancer activity |

| N-(pyridin-2-yl)amides | Pyridine ring | Broad medicinal applications |

Uniqueness

N-(3-nitropyridin-2-yl)acetamide stands out due to its specific combination of an indole ring with a nitropyridine moiety, which facilitates unique interactions with molecular targets not observed in other similar compounds. This distinct structure contributes to its specific biological activities and makes it valuable in research contexts focused on drug development and enzyme inhibition .

Early Synthesis Methods

The synthesis of nitropyridines dates back to the 19th century, with pyridine derivatives initially isolated from coal tar. Systematic methods emerged in the early 20th century, including the Hantzsch pyridine synthesis, which utilized β-keto acids, aldehydes, and ammonia to produce pyridines. Nitration of pyridines became feasible through the use of nitric acid in trifluoroacetic anhydride, enabling the selective introduction of nitro groups at specific positions.

Modern Developments

In recent decades, continuous flow synthesis has been employed to scale nitropyridine production safely. For example, 4-nitropyridine N-oxide is synthesized via nitration of pyridine N-oxide with HNO₃/H₂SO₄, followed by phosphorus trichloride treatment to yield 4-nitropyridine. Such methods minimize explosive intermediates and improve yield consistency.

Molecular Taxonomy and Chemical Classification

Structural Features

N-(3-Nitropyridin-2-yl)acetamide features:

- Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

- Nitro group: Electron-withdrawing substituent at position 3.

- Acetamide group: Electron-donating substituent at position 2.

SMILES notation: CC(=O)NC1=C(C=CC=N1)[N+](=O)[O-].

Comparative Analysis of Related Derivatives

Significance in Heterocyclic Chemistry Research

Role in Medicinal Chemistry

N-(3-Nitropyridin-2-yl)acetamide is a key intermediate in synthesizing bioactive compounds, including:

- Urease inhibitors: Derivatives with piperazine or propanamide linkages exhibit potent urease inhibition, critical for managing urea-related agricultural and medical issues.

- Kinase inhibitors: Reduction of the nitro group to an amine enables coupling with aromatic amines, yielding compounds active against GSK3 or p70S6Kβ.

Synthetic Utility

The compound undergoes:

The thermodynamic stability and phase behavior of N-(3-nitropyridin-2-yl)acetamide are characterized by well-defined thermal properties that establish its utility in various chemical applications. The compound exhibits a melting point of 136°C [1], indicating moderate thermal stability under standard conditions. This melting temperature falls within the expected range for substituted pyridine acetamide derivatives, reflecting the combined influence of hydrogen bonding from the acetamide group and the electron-withdrawing effects of the nitro substituent.

The thermal decomposition onset is estimated to occur above 200°C, based on the known stability patterns of nitropyridine derivatives [2] [3]. This substantial margin between the melting point and decomposition temperature indicates a stable liquid phase region of approximately 64°C, which is advantageous for synthetic applications and purification processes. The compound demonstrates typical behavior for acetamide derivatives, which are known to exhibit stable crystalline phases with minimal polymorphism [4] [5].

Phase transition analysis reveals no secondary phase transitions between room temperature and the melting point, suggesting a single stable crystalline form under normal storage and handling conditions [1]. The estimated heat of fusion ranges from 15-25 kilojoules per mole, comparable to other acetamide derivatives with similar molecular weights [4] [5]. The thermal stability range extends from 25°C to approximately 200°C, making the compound suitable for most laboratory and industrial applications [6] [7].

Table 6: Phase Behavior and Thermal Stability Parameters

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Crystal System | Not determined | Requires X-ray crystallography | Not available |

| Melting Point | 136°C | EPA CompTox database | [1] |

| Thermal Decomposition Onset | >200°C (estimated) | Based on nitropyridine stability | [2] [3] |

| Phase Transition Temperature | Not observed | Single melting point observed | [1] |

| Glass Transition Temperature | Not applicable | Crystalline solid | N/A |

| Polymorphism | Not reported | No polymorphs reported | Literature search |

| Thermal Stability Range | 25-200°C | Stable under normal conditions | [6] [7] |

| Heat of Fusion (estimated) | 15-25 kJ/mol (estimated) | Based on acetamide analogs | [4] [5] |

| Heat Capacity (solid, estimated) | 150-200 J/mol·K | Estimated from molecular size | [4] [8] |

| Sublimation Temperature | >100°C (estimated) | Based on vapor pressure data | [7] |

Solubility Parameters and Partition Coefficients (LogP 0.9482)

The solubility characteristics of N-(3-nitropyridin-2-yl)acetamide are fundamentally governed by its partition coefficient value of 0.9482, which indicates moderate lipophilicity with balanced hydrophilic and lipophilic character. This LogP value positions the compound in an optimal range for biological membrane permeability while maintaining sufficient aqueous solubility for synthetic manipulations [9]. Alternative LogP calculations yield a value of 2.12090 [6], while the XLogP3-AA computational method provides a more conservative estimate of 0.7 [9], demonstrating the inherent variability in partition coefficient prediction methods.

The topological polar surface area of 85.13 Ų serves as a critical determinant of the compound's solubility profile [9]. This value falls within the range associated with moderate aqueous solubility, as compounds with TPSA values between 60-90 Ų typically exhibit favorable dissolution characteristics in polar solvents. The presence of four hydrogen bond acceptors and one hydrogen bond donor contributes to the compound's ability to form stabilizing interactions with protic solvents [9].

Henry's Law constant of 1.70×10⁻⁹ atmospheres·cubic meters per mole indicates low volatility and minimal tendency for air-water partitioning [1], which is consistent with the compound's structural features and molecular weight of 181.15 grams per mole [9]. The single rotatable bond limits conformational flexibility, contributing to more predictable solubility behavior across different solvent systems [9].

Table 2: Solubility Parameters and Partition Coefficients

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| LogP (Partition Coefficient) | 0.9482 | dimensionless | User specified |

| LogP (Alternative) | 2.12090 | dimensionless | [6] |

| XLogP3-AA | 0.7 | dimensionless | [9] |

| Topological Polar Surface Area (TPSA) | 85.13 | Ų | User specified |

| Topological Polar Surface Area (Alternative) | 87.8 Ų | Ų | [9] |

| Hydrogen Bond Donors | 1 | count | [9] |

| Hydrogen Bond Acceptors | 4 | count | [9] |

| Rotatable Bonds | 1 | count | [9] |

| Henry's Law Constant | 1.70e-9 | atm·m³/mol | [1] |

| Water Solubility (estimated) | Moderate (based on TPSA) | qualitative | [9] |

Spectroscopic Fingerprints (UV-Vis, Fluorescence)

The ultraviolet-visible spectroscopic profile of N-(3-nitropyridin-2-yl)acetamide exhibits characteristic absorption features that provide definitive identification fingerprints for the compound. The nitro group contributes a prominent absorption maximum in the range of 200-240 nanometers, corresponding to π→π* electronic transitions within the nitro chromophore [10] [11]. This absorption band is particularly diagnostic, as nitro-containing compounds consistently display intense absorption in this spectral region with molar absorptivities typically ranging from 10³ to 10⁴ liters per mole per centimeter [10] [12].

The pyridine ring system contributes additional absorption features in the 190-210 nanometer range, representing π→π* transitions within the aromatic system [13]. These transitions are generally allowed and exhibit high intensity, providing a secondary identification criterion for the compound. The acetamide carbonyl group introduces a characteristic n→π* transition in the 270-300 nanometer region [14], which appears as a weaker absorption band due to the forbidden nature of this electronic transition.

Fluorescence properties of N-(3-nitropyridin-2-yl)acetamide are expected to be weak or completely quenched due to the presence of the nitro group, which acts as an efficient non-radiative deactivation pathway for excited states. This quenching effect is well-documented for nitro-substituted aromatic compounds and provides additional spectroscopic confirmation of the compound's structure. The characteristic nitro absorption range extends from 170-270 nanometers [10] [11], encompassing multiple electronic transitions that collectively create a distinctive spectroscopic signature.

Table 5: Spectroscopic Properties and Fingerprints

| Spectroscopic Parameter | Value/Range | Assignment | Reference |

|---|---|---|---|

| UV-Vis λmax (nitro group) | 200-240 nm | Nitro group π→π* | [10] [11] |

| UV-Vis λmax (aromatic π→π*) | 190-210 nm | Pyridine ring π→π* | [13] |

| UV-Vis λmax (n→π* carbonyl) | 270-300 nm | Acetamide n→π* | [14] |

| Characteristic Nitro Absorption Range | 170-270 nm | General nitro absorption | [10] [11] |

| Acetamide Carbonyl Absorption | 275 nm (typical) | Carbonyl n→π* | [14] |

| Pyridine Ring Absorption | 195-256 nm | Aromatic π→π* | [13] |

| Electronic Transition Type (primary) | π→π* (aromatic) | Allowed transition | [12] [13] |

| Electronic Transition Type (secondary) | n→π* (nitro, carbonyl) | Forbidden transition | [12] [14] |

| Molar Absorptivity (estimated) | 10³-10⁴ L·mol⁻¹·cm⁻¹ | Estimated from similar compounds | [10] [12] |

| Fluorescence Properties | Weak/quenched by nitro group | Predicted based on nitro quenching | Based on nitro quenching literature |

Surface Properties and Topological Polar Surface Area (TPSA 85.13)

The surface properties of N-(3-nitropyridin-2-yl)acetamide are quantitatively characterized by a topological polar surface area of 85.13 square angstroms, which represents the sum of surfaces of polar atoms accessible to solvent molecules. This TPSA value indicates moderate polarity and predicts favorable drug-like properties, as compounds with TPSA values between 60-90 Ų typically exhibit optimal membrane permeability characteristics [9]. The heavy atom count of 13 reflects the molecular complexity and contributes to the overall surface area calculations [9].

The molecular complexity index of 214 provides a quantitative measure of structural intricacy, incorporating factors such as ring systems, heteroatoms, and functional group diversity [9]. This complexity value is consistent with pharmaceutically relevant compounds and indicates sufficient structural diversity for specific biological interactions. The formal charge of zero confirms the neutral nature of the molecule under physiological conditions, which is advantageous for membrane transport and cellular uptake [9].

Topological analysis reveals a single covalently-bonded unit with no defined stereogenic centers, indicating a planar or near-planar molecular geometry [9]. The absence of undefined atom stereocenters confirms the structural rigidity imposed by the aromatic pyridine ring system. The compound achieves canonical status in chemical databases, indicating standardized structural representation across different computational platforms [9].

The surface accessibility of polar regions is enhanced by the positioning of the nitro group at the 3-position of the pyridine ring, creating an asymmetric charge distribution that influences intermolecular interactions. The acetamide moiety contributes additional polar surface area through its carbonyl oxygen and amide nitrogen, facilitating hydrogen bond formation with complementary molecular surfaces.

Table 4: Surface Properties and Topological Parameters

| Property | Value | Unit | Reference |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 85.13 | Ų | User specified |

| Heavy Atom Count | 13 | count | [9] |

| Complexity | 214 | dimensionless | [9] |

| Formal Charge | 0 | dimensionless | [9] |

| Covalently-Bonded Unit Count | 1 | count | [9] |

| Defined Atom Stereocenter Count | 0 | count | [9] |

| Undefined Atom Stereocenter Count | 0 | count | [9] |

| Compound Canonicalization Status | Yes | boolean | [9] |